1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one
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Overview
Description
The compound "1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one" is a complex organic molecule known for its diverse functionalities and applications in various scientific fields. This compound features multiple hydroxy groups and an intricate carbon framework, contributing to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with simple aromatic compounds, such as benzofuran derivatives, which undergo various functional group transformations.
Prenylation: : The incorporation of the trimethyldodeca-2,6,10-trienyl group typically involves prenylation reactions, which can be carried out using reagents like prenyl bromide in the presence of a base.
Cyclization: : Key cyclization steps might be necessary to form the benzofurochromen core, often utilizing acid or base catalysis.
Industrial Production Methods
The industrial production might involve optimizing the reaction conditions to achieve higher yields and purity. Scaling up these reactions often requires advanced reactor designs and continuous flow techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: : Reduction reactions can yield dihydro or tetrahydro derivatives, modifying the aromatic ring's electronic properties.
Substitution: : Various electrophilic and nucleophilic substitution reactions can occur, allowing further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) or hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: : Reagents like halogens, sulfonyl chlorides, or nitro compounds are used under various conditions.
Major Products
Oxidation may yield quinone derivatives.
Reduction could produce dihydro or tetrahydro compounds.
Substitution reactions can introduce a range of functional groups like halogens or sulfonates.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : The compound serves as a key intermediate in synthesizing more complex organic structures.
Study of Reaction Mechanisms: : It provides insights into reaction pathways and mechanisms due to its multifunctional nature.
Biology
Enzyme Inhibition Studies: : It is used to study enzyme inhibition, particularly those involved in hydroxylation and prenylation reactions.
Antioxidant Research: : Due to its multiple hydroxy groups, it is investigated for its potential antioxidant properties.
Medicine
Drug Development: : The compound's structural features are explored in designing novel therapeutic agents, particularly in oncology and infectious diseases.
Pharmacological Studies: : It aids in understanding the pharmacokinetics and pharmacodynamics of potential drugs.
Industry
Material Science: : Used in developing advanced materials with specific electronic or optical properties.
Agricultural Chemicals: : It is studied for its potential use in formulating new pesticides or growth regulators.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme Interaction: : It binds to specific enzyme active sites, inhibiting their activity or altering their function.
Redox Reactions: : Its hydroxy groups participate in redox reactions, modulating the cellular redox state.
Signal Transduction: : It can influence cellular signaling pathways by interacting with key molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,3,8,10a-Tetrahydroxy-[1]benzofuro[3,2-b]chromen-11-one: : Lacks the trimethyldodeca-2,6,10-trienyl group.
5a-Prenyl-[1]benzofuro[3,2-b]chromen-11-one: : Contains the prenyl group but fewer hydroxy groups.
8-Hydroxy-[1]benzofuro[3,2-b]chromen-11-one: : A simpler analog with only one hydroxy group.
Uniqueness
The presence of multiple hydroxy groups and the trimethyldodeca-2,6,10-trienyl moiety confer unique chemical reactivity and biological activity to this compound, setting it apart from its analogs. Its complex structure makes it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
1,3,8,10a-tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O7/c1-18(2)7-5-8-19(3)9-6-10-20(4)13-14-29-23-12-11-21(31)16-25(23)37-30(29,35)28(34)27-24(33)15-22(32)17-26(27)36-29/h7,9,11-13,15-17,31-33,35H,5-6,8,10,14H2,1-4H3/b19-9+,20-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWWQVCCRBAKMX-KGEPYIRSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(C=C(C=C4O2)O)O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(C=C(C=C4O2)O)O)O)/C)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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